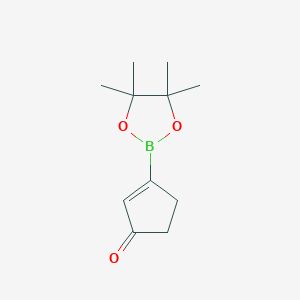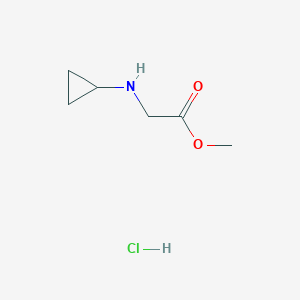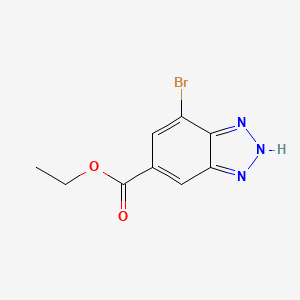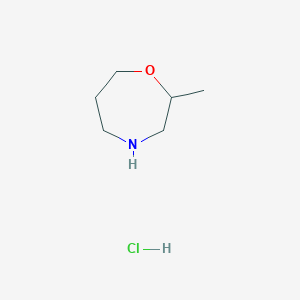
SC144 hydrochloride
Overview
Description
SC 144 hydrochloride: is a first-in-class, orally active, small-molecule inhibitor of gp130 (interleukin-6 beta). It demonstrates potent inhibition of gp130 ligand-triggered signaling by binding to gp130, initiating gp130 phosphorylation (S782) and deglycosylation, impeding Stat3 phosphorylation and nuclear translocation, and suppressing the expression of downstream target genes. This compound is particularly effective in inducing apoptosis in human ovarian cancer cells .
Mechanism of Action
Target of Action
SC144 hydrochloride is a first-in-class, orally active inhibitor of a protein called glycoprotein 130 (gp130), also known as IL6-beta . Gp130 is a signal-transducing receptor component shared by many cytokines, including interleukin-6 (IL-6) and Oncostatin M (OSM). These cytokines play crucial roles in inflammation and cancer progression .
Mode of Action
this compound binds to gp130, leading to the induction of gp130 phosphorylation at serine 782 (S782) and deglycosylation . This binding and subsequent modifications abrogate the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is activated by gp130 . This process further inhibits the expression of downstream target genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gp130/STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the signaling cascade triggered by gp130 ligands such as IL-6 and OSM . This disruption leads to the downregulation of several proteins regulated by the gp130/STAT3 axis, including Bcl-2, Bcl-XL, survivin, cyclin D1, MMP-7, and gp130 itself .
Pharmacokinetics
It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in human ovarian cancer cells . It also inhibits the growth of several tumor cell lines, independent of p53 or hormone receptor levels, and inhibits the growth of ovarian tumor xenografts in mice .
Biochemical Analysis
Biochemical Properties
SC144 hydrochloride binds to gp130, inducing gp130 phosphorylation (S782) and deglycosylation . This interaction with gp130 leads to the abrogation of STAT3 phosphorylation, nuclear translocation, and the inhibition of the expression of downstream target genes . The compound shows potent inhibition of gp130 ligand-triggered signaling .
Cellular Effects
This compound has been shown to have substantial effects on various types of cells. It can substantially increase the phosphorylation of gp130 (S782) in both OVCAR-8 and Caov-3 cells in a time- and dose-dependent manner . This leads to the suppression of the Stat3 signaling pathway . Additionally, this compound causes substantial cell apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to gp130, which induces gp130 phosphorylation (S782) and deglycosylation . This results in the abrogation of STAT3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of gp130, and its effects on gp130 phosphorylation and the subsequent suppression of the Stat3 signaling pathway are time and dose-dependent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In an OVCAR-8 cell xenograft mouse model, this compound was administered at a dosage of 10 mg/kg daily . The treatment significantly inhibited tumor growth .
Metabolic Pathways
Given its role as a gp130 inhibitor, it is likely that it interacts with enzymes or cofactors involved in the gp130 signaling pathway .
Transport and Distribution
Given its role as a gp130 inhibitor, it is likely that it interacts with transporters or binding proteins involved in the gp130 signaling pathway .
Subcellular Localization
Given its role as a gp130 inhibitor, it is likely that it is localized to areas of the cell where gp130 and its associated signaling pathways are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of SC 144 hydrochloride involves the synthesis of its core structure, 2-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)-2-pyrazinecarboxylic acid hydrazide, followed by its conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the pyrroloquinoxaline core: This involves the reaction of appropriate starting materials under specific conditions to form the pyrroloquinoxaline ring system.
Introduction of the pyrazinecarboxylic acid hydrazide moiety: This step involves the reaction of the pyrroloquinoxaline intermediate with pyrazinecarboxylic acid hydrazide under suitable conditions.
Conversion to hydrochloride salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to form SC 144 hydrochloride
Industrial Production Methods: The industrial production of SC 144 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: SC 144 hydrochloride undergoes several types of chemical reactions, including:
Phosphorylation: SC 144 hydrochloride induces gp130 phosphorylation at the S782 position.
Deglycosylation: It also promotes the deglycosylation of gp130.
Inhibition of Stat3 Phosphorylation: SC 144 hydrochloride abrogates Stat3 phosphorylation and nuclear translocation.
Common Reagents and Conditions:
Phosphorylation: This reaction typically occurs in the presence of kinases and ATP.
Deglycosylation: This process may involve enzymatic or chemical methods to remove glycosyl groups.
Inhibition of Stat3 Phosphorylation: This reaction occurs under conditions where SC 144 hydrochloride binds to gp130, preventing Stat3 activation.
Major Products:
Phosphorylated gp130: Resulting from the phosphorylation reaction.
Deglycosylated gp130: Resulting from the deglycosylation reaction.
Inhibited Stat3: Resulting from the inhibition of Stat3 phosphorylation.
Scientific Research Applications
SC 144 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used extensively in the study of ovarian cancer due to its ability to induce apoptosis in ovarian cancer cells. .
Signal Transduction Studies: SC 144 hydrochloride is used to study gp130-mediated signaling pathways, including the inhibition of Stat3 phosphorylation and nuclear translocation.
Drug Development: It serves as a lead compound for the development of new gp130 inhibitors with potential therapeutic applications in cancer and other diseases.
Comparison with Similar Compounds
SC 144 hydrochloride is unique among gp130 inhibitors due to its oral activity and potent inhibition of gp130 ligand-triggered signaling. Similar compounds include:
SC 144: The non-hydrochloride form of SC 144 hydrochloride.
Other gp130 Inhibitors: Compounds that inhibit gp130 signaling but may differ in their chemical structure, potency, and mode of administration.
SC 144 hydrochloride stands out due to its ability to induce apoptosis in drug-resistant ovarian cancer cell lines and its potential for oral administration, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGGXYXFIICED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917497-70-2 | |
| Record name | 917497-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















